Binding Affinity vs. PSB-603
PSB-1901 exhibits a 6.6-fold higher binding affinity for the human A2B adenosine receptor compared to its direct predecessor PSB-603. This differentiation arises from a single atomic substitution—bromine in PSB-1901 replacing chlorine in PSB-603 at the para position of the terminal phenyl ring [1]. Computational docking studies predict that the bromine atom engages in halogen bonding with the receptor, a non-covalent interaction that contributes to the enhanced potency of PSB-1901 relative to the chloro analog [2].
| Evidence Dimension | Binding affinity at human A2B adenosine receptor |
|---|---|
| Target Compound Data | PSB-1901: Ki = 0.0835 ± 0.0033 nM |
| Comparator Or Baseline | PSB-603: Ki = 0.553 ± 0.103 nM |
| Quantified Difference | 6.6-fold higher affinity for PSB-1901 |
| Conditions | Radioligand binding assay using [³H]PSB-603 on CHO cell membranes expressing human A2BAR |
Why This Matters
A 6.6-fold improvement in binding affinity enables lower compound concentrations in assays, reducing solvent exposure and off-target effects while improving signal-to-noise ratios.
- [1] Marx D, Wingen LM, Schnakenburg G, Müller CE. Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity. Pharmaceuticals. 2021;14(5):485. Table 1. View Source
- [2] Jiang J, Seel CJ, Temirak A, et al. A2B Adenosine Receptor Antagonists with Picomolar Potency. J Med Chem. 2019;62(8):4032-4055. View Source
